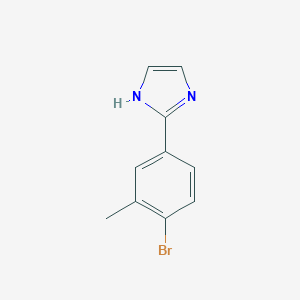

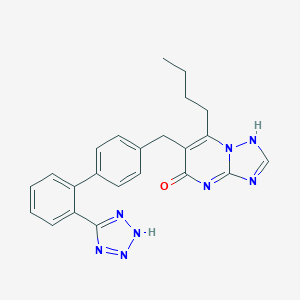

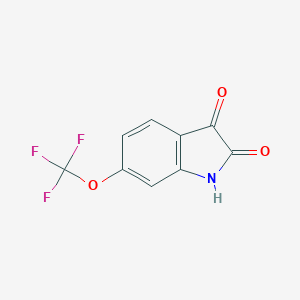

2-(2,4-Dichlorophenoxy)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives, including structures similar to 2-(2,4-Dichlorophenoxy)pyridin-3-amine, often involves intricate organic reactions. For example, the synthesis of 2,3-Dihydro-4-pyridones from ester-tethered enaminones highlights the complexity and efficiency of creating pyridine scaffolds, which are essential for further functionalization to achieve targeted compounds (Stojanović, Baranac‐Stojanović, & Bugarski, 2020). Similarly, the creation of complex molecular structures from simple amines and activated alkynes demonstrates the adaptability of pyridine synthesis strategies.

Molecular Structure Analysis

The study of the molecular structure of pyridine derivatives, such as 2-(2,4-Dichlorophenoxy)pyridin-3-amine, is crucial for understanding their chemical behavior and reactivity. Techniques such as X-ray diffraction provide detailed insights into the arrangement of atoms within the molecule and the spatial geometry that influences its interaction with other compounds. For instance, the characterization of Co(III) complexes with pyridine ligands showcases the importance of molecular structure in determining the properties and potential applications of these compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Chemical Reactions and Properties

The chemical reactivity of 2-(2,4-Dichlorophenoxy)pyridin-3-amine is influenced by its functional groups, which participate in a variety of chemical reactions. For example, the interaction of molecular complexes with amines can lead to the formation of new compounds through processes such as desulfonylation and the creation of aminodinitrobutadienes, demonstrating the compound's versatility in synthetic chemistry (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Wissenschaftliche Forschungsanwendungen

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines, which share a similar structure to the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The major use of trifluoromethylpyridine derivatives is in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

Controlled Release of Herbicides

- Summary of Application : Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . A compound similar to “2-(2,4-Dichlorophenoxy)pyridin-3-amine”, 2-(2,4-dichlorophenoxy)acetic acid (2,4-D), was used as a model herbicide in a study .

- Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

- Results or Outcomes : The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . They also exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives, which share a similar structure to the compound you mentioned, have shown efficacy in reducing blood glucose .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

-

Anticancer Targeting Agents

- Summary of Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Also, it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

-

COX-1/2 Inhibition

- Summary of Application : The 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure was found to be a suitable scaffold for COX-1/2 inhibition .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Adding SO2Me pharmacophore at the para position of C-2 phenyl ring enhanced COX-2 potency and selectivity .

-

Synthesis of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridines (TFMP), which share a similar structure to the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Antiviral and Antimicrobial Agents

- Summary of Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral and antimicrobial agents . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Also, it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Safety And Hazards

The safety information for “2-(2,4-Dichlorophenoxy)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZNBHGWZVWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384245 |

Source

|

| Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)pyridin-3-amine | |

CAS RN |

175136-22-8 |

Source

|

| Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)